Spectroscopic Characterization of 8-Oxa-2-azaspiro[4.5]decane Oxalate: A Technical Guide
Spectroscopic Characterization of 8-Oxa-2-azaspiro[4.5]decane Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of the spectroscopic characterization of 8-Oxa-2-azaspiro[4.5]decane oxalate, a spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. While direct, publicly available experimental spectra for this specific oxalate salt are limited, this document synthesizes predictive data based on analogous structures and fundamental spectroscopic principles to offer a robust framework for its analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral features.
Introduction: The Significance of 8-Oxa-2-azaspiro[4.5]decane
Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought-after motifs in modern drug design. Their rigid, three-dimensional structures offer precise spatial orientation of functional groups, enabling enhanced target binding and improved pharmacological properties compared to their linear or simpler cyclic counterparts. The 8-Oxa-2-azaspiro[4.5]decane core, incorporating both an ether and a secondary amine, presents a unique combination of hydrogen bond donors and acceptors, as well as a defined conformational landscape. Its oxalate salt form is often utilized to improve solubility and handling of the parent amine.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, confirming molecular identity, purity, and structure. This guide provides the foundational knowledge for researchers working with or synthesizing 8-Oxa-2-azaspiro[4.5]decane oxalate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 8-Oxa-2-azaspiro[4.5]decane oxalate, both ¹H and ¹³C NMR will provide critical information. The protonation of the amine by oxalic acid will influence the chemical shifts of adjacent protons and carbons.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the pyrrolidine and tetrahydropyran rings. Due to the spirocyclic nature, diastereotopic protons (protons on the same carbon that are non-equivalent) are expected, leading to more complex splitting patterns.
Diagram of 8-Oxa-2-azaspiro[4.5]decane with Predicted Proton Environments
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 8-Oxa-2-azaspiro[4.5]decane oxalate will be a composite of the absorptions from the spiro-compound and the oxalate counter-ion.
Table 3: Predicted Key IR Absorptions for 8-Oxa-2-azaspiro[4.5]decane Oxalate
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |
| 3300 - 3000 | N-H stretch | Secondary Amine (protonated) | Broad band due to hydrogen bonding. |
| 2950 - 2850 | C-H stretch | Aliphatic | Characteristic of the C-H bonds in the rings. |
| 1720 - 1680 | C=O stretch | Carboxylate (oxalate) | Strong absorption from the carbonyl groups of the oxalate. |
| 1650 - 1580 | N-H bend | Secondary Amine | May be obscured by the strong oxalate absorption. |
| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium to weak absorption. |
| 1150 - 1050 | C-O-C stretch | Ether | Strong, characteristic absorption for the ether linkage. |
Causality Behind Predictions: The presence of the protonated secondary amine is indicated by the broad N-H stretching band. The strong C=O stretch is a clear marker for the oxalate counter-ion. The C-O-C stretch of the ether is also a prominent and diagnostic feature.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum
For 8-Oxa-2-azaspiro[4.5]decane oxalate, Electrospray Ionization (ESI) is a suitable technique. In positive ion mode, the spectrum will show the molecular ion of the free base, [M+H]⁺.
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Molecular Weight of Free Base (C₈H₁₅NO): 141.21 g/mol
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Predicted [M+H]⁺: m/z 142.12
Fragmentation Pattern: The fragmentation of the 8-Oxa-2-azaspiro[4.5]decane cation will likely proceed through cleavage alpha to the nitrogen and oxygen atoms, leading to the formation of stable iminium and oxonium ions.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: A simplified representation of potential fragmentation pathways.
Causality Behind Predictions: The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The [M+H]⁺ ion will therefore have an even m/z value. Fragmentation is driven by the formation of the most stable carbocations, which in this case are those stabilized by the adjacent nitrogen and oxygen atoms.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
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Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
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Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
References
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General Principles of NMR Spectroscopy
- Title: Spectrometric Identific
- Source: Wiley
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URL: [Link]
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NMR Data of a Related Spiro-Compound
- Title: triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors
- Source: SFERA - Unife
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URL: [Link]
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Interpretation of IR Spectra of Amines
- Title: IR: amines
- Source: University of Calgary
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URL: [Link]
-
Mass Spectrometry of Cyclic Amines
- Title: Mass Spectrometry in Structural and Stereochemical Problems. LXIV.
- Source: ACS Public
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URL: [Link]
- General Information on 8-Oxa-2-azaspiro[4.5]decane: Title: 8-Oxa-2-azaspiro[4.5]decane Source: ChemScene
